2-{[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline
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Overview
Description
2-{[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline is a complex heterocyclic compound that combines several pharmacologically active moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the triazole ring can be formed through cyclization reactions involving hydrazine derivatives and ortho esters . The beta-carboline moiety can be synthesized via Pictet-Spengler reactions, which involve the condensation of tryptamine with aldehydes or ketones .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyridazine rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and solvents like ethanol or dimethyl sulfoxide . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-{[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: This compound can be used to investigate biological pathways and interactions due to its potential bioactivity.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Used in energetic materials and explosives due to its high detonation performance.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Investigated for its therapeutic potential against urease-positive microorganisms.
Uniqueness
What sets 2-{[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline apart is its unique combination of structural features, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C21H22N6OS |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C21H22N6OS/c1-13(2)21-24-23-18-7-8-19(25-27(18)21)29-12-20(28)26-10-9-15-14-5-3-4-6-16(14)22-17(15)11-26/h3-8,13,22H,9-12H2,1-2H3 |
InChI Key |
RUXQAFQUICFFFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)SCC(=O)N3CCC4=C(C3)NC5=CC=CC=C45 |
Origin of Product |
United States |
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